molecular formula C10H16N6O3 B2448994 2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 450345-86-5

2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol

Cat. No.: B2448994
CAS No.: 450345-86-5
M. Wt: 268.277
InChI Key: RWQLCXBVWBSAAE-UHFFFAOYSA-N
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Description

2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol is a chemical compound that features a piperazine ring bonded to a pyrimidine moiety, with an ethanol group attached

Properties

IUPAC Name

2-[4-(6-amino-5-nitropyrimidin-4-yl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O3/c11-9-8(16(18)19)10(13-7-12-9)15-3-1-14(2-4-15)5-6-17/h7,17H,1-6H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQLCXBVWBSAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol typically involves the reaction of 6-amino-5-nitropyrimidine with piperazine, followed by the introduction of an ethanol group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the ethanol group to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction of the nitro group can produce various amino derivatives.

Scientific Research Applications

2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol: This compound has a similar structure but with a methyl group instead of a nitro group.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound with a phenyl group and carboxamide functionality.

Uniqueness

2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol is unique due to its combination of a nitro group and an ethanol group, which provides distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-amino-5-nitropyrimidine with piperazine, followed by the introduction of an ethanol group. The reaction conditions require careful control of temperature and pH to achieve the desired product purity and yield.

Synthetic Route Overview

StepReagentsConditionsProducts
16-amino-5-nitropyrimidine + piperazineControlled temperature, pHIntermediate product
2Ethanol (as a nucleophile)Controlled conditionsThis compound

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in cancer research and enzyme inhibition.

Anti-Cancer Activity

A study highlighted the compound's efficacy against human breast cancer cells, demonstrating an IC50 value comparable to known inhibitors . The compound's mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair pathways.

Enzyme Inhibition Studies

In vitro assays have shown that this compound can inhibit PARP1 activity, enhancing cleavage of PARP1 and increasing apoptosis markers such as CASPASE 3/7 activity. This suggests potential therapeutic applications in oncology, particularly in combination therapies targeting cancer cell survival mechanisms .

Case Studies

  • Breast Cancer Cell Study :
    • Objective : Evaluate the anti-cancer properties of the compound.
    • Method : Human breast cancer cell lines were treated with varying concentrations of the compound.
    • Findings : Significant inhibition of cell proliferation was observed, with an IC50 value around 18 μM, indicating potent anti-cancer activity .
  • PARP Inhibition :
    • Objective : Assess the compound's ability to inhibit PARP.
    • Method : Various concentrations were tested for PARP catalytic activity.
    • Results : The compound inhibited PARP activity significantly at concentrations as low as 0.01 µM, showcasing its potential as a lead compound for drug development against cancers reliant on PARP for DNA repair .

Comparison with Similar Compounds

Compound NameStructureIC50 (µM)Mechanism
OlaparibN/A57.3PARP Inhibitor
This compoundN/A18PARP Inhibition

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